![molecular formula C21H17FN2O4 B2500501 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941989-81-7](/img/structure/B2500501.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical entity that appears to be related to the class of dibenzo[1,4]dioxin derivatives. These compounds have been studied for their potential antitumor properties and are known to interact with DNA, although with a weaker binding compared to classical DNA-intercalating agents. The dibenzo[1,4]dioxin moiety is a significant structural feature in these molecules, which has been synthesized and evaluated for its biological activity, particularly against leukemia and lung carcinoma .
Synthesis Analysis
The synthesis of related 2,3-dihydrobenzo[1,4]dioxine derivatives has been achieved through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. Starting materials such as 2-prop-2-ynyloxyphenols undergo a reaction in the presence of PdI2 and KI in N,N-dimethylacetamide (DMA) solvent at elevated temperatures and pressures to form the desired products with a significant degree of stereoselectivity, favoring the Z isomers. The configuration of these isomers has been confirmed by X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of compounds in this class typically includes a dibenzo[1,4]dioxin core, which is a bicyclic system composed of two benzene rings connected by two oxygen atoms forming a dioxin ring. The presence of substituents on this core, such as carboxamide groups, can significantly influence the biological activity of these compounds. The stereochemistry around the double bond is also an important factor, as it can affect the compound's interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by the formation of carbon-oxygen and carbon-nitrogen bonds through palladium-catalyzed processes. The oxidative aminocarbonylation step is crucial for introducing the carbamoyl moiety into the molecule. The intramolecular conjugate addition that follows leads to the cyclization of the molecule, forming the dioxin ring. These reactions are highly stereoselective and can be influenced by the reaction conditions and the catalyst system used .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide are not detailed in the provided papers, related compounds exhibit properties that are typical for organic molecules with similar structural features. These properties include solubility in organic solvents, melting points, and specific optical rotations, which are influenced by the presence of substituents and the overall molecular conformation. The biological activity of these compounds, such as antitumor effects, is also a key aspect of their chemical properties .
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition Studies
The study of metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors is a significant application area. Using 19F-NMR spectroscopy, the metabolic fate and excretion balance of HIV integrase inhibitors were investigated in rats and dogs. This method allowed for the identification of major metabolites and provided insights into the elimination processes of these compounds, primarily through metabolism (Monteagudo et al., 2007).
Antitumor Evaluation
Research has extended to the synthesis and cytotoxic activity of carboxamide derivatives, revealing potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. The studies highlighted the potential of these compounds in antitumor applications, with some showing curative effects in vivo against colon tumors in mice, indicating a further increase in potency over previously reported analogues (Deady et al., 2005).
Synthesis and Structural Characterization
The synthesis and structural characterization of new compounds are critical for exploring their biological activities. For instance, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, demonstrated an improved systemic exposure in the guinea pig, showcasing the potential for drug development applications (Owton et al., 1995).
Antimicrobial Evaluation and Docking Studies
Further applications include antimicrobial evaluation and docking studies, where novel compounds are synthesized and assessed for their effectiveness against various microbial strains. This research contributes to the development of new antimicrobial agents, addressing the need for novel treatments against resistant strains of bacteria and fungi (Talupur et al., 2021).
Orexin-1 Receptor Mechanisms in Compulsive Food Consumption
The role of Orexin-1 receptor mechanisms in compulsive food consumption highlights the therapeutic potential of selective antagonists in treating binge eating and possibly other eating disorders with a compulsive component. This research underscores the importance of targeting specific neural pathways in the treatment of eating disorders (Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4/c22-17-6-2-1-4-14(17)13-24-9-3-5-16(21(24)26)20(25)23-15-7-8-18-19(12-15)28-11-10-27-18/h1-9,12H,10-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVZPUFMQCOKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

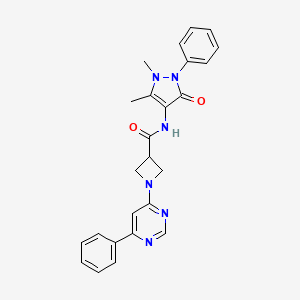

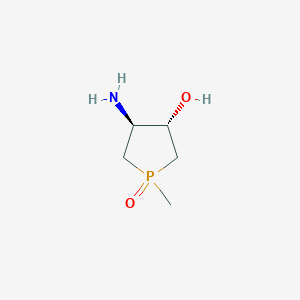
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2500424.png)
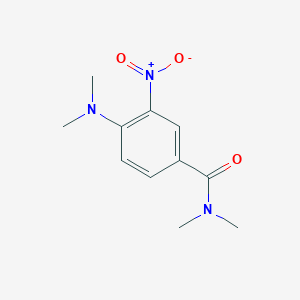
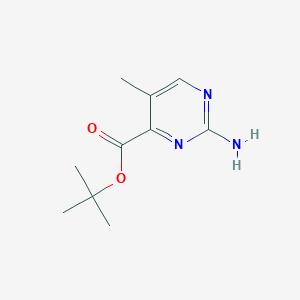
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2500428.png)
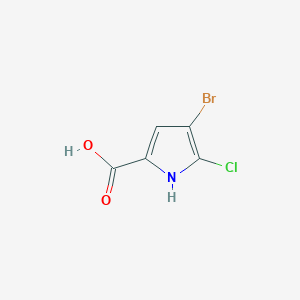


![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2500437.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide](/img/structure/B2500438.png)

![2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)